molecular formula C6H12N2OS B14164839 3-Nitroso-2-propyl-1,3-thiazolidine CAS No. 72505-64-7

3-Nitroso-2-propyl-1,3-thiazolidine

Katalognummer: B14164839
CAS-Nummer: 72505-64-7
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: JIUODVUHOAAJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitroso-2-propyl-1,3-thiazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of the nitroso group at the third position and the propyl group at the second position makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroso-2-propyl-1,3-thiazolidine typically involves the reaction of 2-propyl-1,3-thiazolidine with nitrosating agents. One common method is the reaction of 2-propyl-1,3-thiazolidine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the third position. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitroso-2-propyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Nitro-2-propyl-1,3-thiazolidine

    Reduction: 3-Amino-2-propyl-1,3-thiazolidine

    Substitution: Various substituted thiazolidine derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

3-Nitroso-2-propyl-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Nitroso-2-propyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitroso-1,3-thiazolidine: Lacks the propyl group at the second position.

    2-Propyl-1,3-thiazolidine: Lacks the nitroso group at the third position.

    3-Nitroso-2-methyl-1,3-thiazolidine: Contains a methyl group instead of a propyl group at the second position.

Uniqueness

3-Nitroso-2-propyl-1,3-thiazolidine is unique due to the presence of both the nitroso and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

72505-64-7

Molekularformel

C6H12N2OS

Molekulargewicht

160.24 g/mol

IUPAC-Name

3-nitroso-2-propyl-1,3-thiazolidine

InChI

InChI=1S/C6H12N2OS/c1-2-3-6-8(7-9)4-5-10-6/h6H,2-5H2,1H3

InChI-Schlüssel

JIUODVUHOAAJGK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1N(CCS1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.